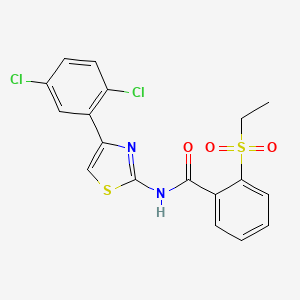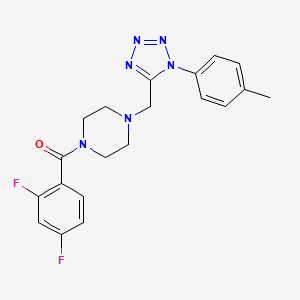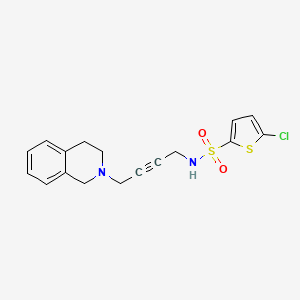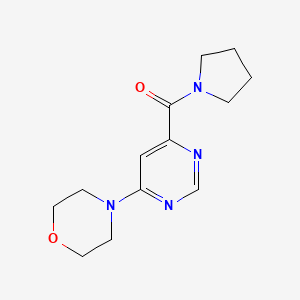![molecular formula C11H19N3O B2989680 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1042499-82-0](/img/structure/B2989680.png)
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound's molecular configuration includes a piperidine ring and an oxadiazole moiety, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, including the formation of the oxadiazole ring followed by its attachment to the piperidine structure. One common method begins with the condensation of 2-methylpropyl hydrazine with ethyl oxalyl chloride to form the intermediate, which subsequently undergoes cyclization to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with piperidine under controlled conditions to obtain the final product.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may be employed to enhance reaction efficiency and yield. Purification processes, including recrystallization and chromatography, are integral to ensuring the compound's purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to amines or other derivatives.
Substitution: Halogenation, nitration, and other substitution reactions are feasible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. Reaction conditions, including solvent choice, temperature, and pH, are meticulously controlled to favor the desired transformation.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, which may elucidate new pathways for drug development and biochemical analysis.
Medicine: Medically, the compound's derivatives are explored for their pharmacological properties, including potential roles as therapeutic agents for various conditions. Studies often focus on their bioactivity, mechanism of action, and efficacy in preclinical and clinical settings.
Industry: Industrial applications may include the use of this compound as a precursor in the synthesis of agrochemicals, dyes, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine exerts its effects is typically studied at the molecular level, focusing on its interaction with specific targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, resulting in observable physiological effects.
Comparison with Similar Compounds
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other compounds containing piperidine or oxadiazole moieties. Similar compounds include:
4-[3-(2-Propyl)-1,2,4-oxadiazol-5-yl]piperidine
4-[3-(2-Ethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine
By delving into the nuances of this compound, scientists can harness its properties for advancements in various scientific and industrial fields.
Properties
IUPAC Name |
3-(2-methylpropyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)7-10-13-11(15-14-10)9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNJIVILDXMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)
![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)

![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2989610.png)

![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)

![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)
